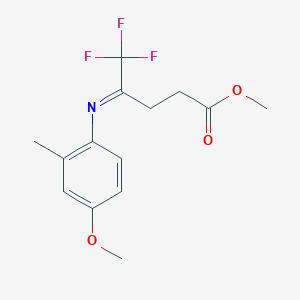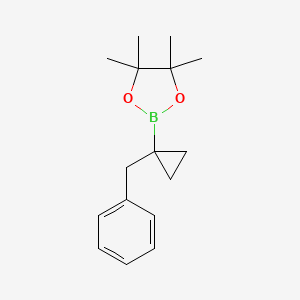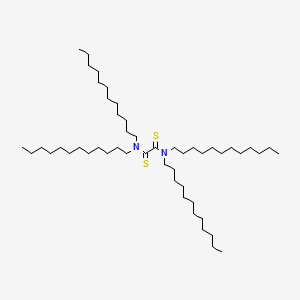
Oxamide, N,N'-bis(2-dimethylaminoethyl)dithio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- is a chemical compound with the molecular formula C10H22N4O2S4. It is known for its unique structure, which includes two dimethylaminoethyl groups attached to an oxamide backbone through dithio linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- typically involves the reaction of oxamide with 2-dimethylaminoethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Oxamide} + 2 \text{(2-dimethylaminoethanethiol)} \rightarrow \text{Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio-} ]
The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkages to thiol groups.
Substitution: The dimethylaminoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- involves its interaction with molecular targets through its dithio and dimethylaminoethyl groups. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Oxamide, N,N’-bis(2-hydroxyethyl)-: This compound has hydroxyethyl groups instead of dimethylaminoethyl groups.
Oxamide, N,N’-bis(2-nitratoethyl)-: This compound contains nitratoethyl groups, making it more reactive in certain chemical reactions.
Uniqueness
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- is unique due to its dithio linkages and dimethylaminoethyl groups, which confer specific chemical reactivity and biological activity. These features distinguish it from other oxamide derivatives and make it valuable for specialized applications .
Properties
CAS No. |
63905-01-1 |
|---|---|
Molecular Formula |
C10H22N4S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
N,N'-bis[2-(dimethylamino)ethyl]ethanedithioamide |
InChI |
InChI=1S/C10H22N4S2/c1-13(2)7-5-11-9(15)10(16)12-6-8-14(3)4/h5-8H2,1-4H3,(H,11,15)(H,12,16) |
InChI Key |
DPXUKCDCDYANIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=S)C(=S)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)



![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)



![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)

![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)


